molecular formula C17H19NO B083846 Nefopam CAS No. 13669-70-0

Nefopam

Número de catálogo: B083846
Número CAS: 13669-70-0
Peso molecular: 253.34 g/mol
Clave InChI: RGPDEAGGEXEMMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nefopam is a centrally acting, non-opioid analgesic medication primarily used to treat moderate to severe pain. It is known for its central stimulant and sympathomimetic properties. This compound acts in the brain and spinal cord to relieve pain through novel mechanisms, including antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission .

Aplicaciones Científicas De Investigación

Nefopam has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .

Mode of Action

This compound acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, this compound has been found to downregulate autophagy and c-Jun N-terminal kinase activity .

Pharmacokinetics

This compound has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylthis compound and this compound N-oxide . The elimination half-life of this compound is between 3-8 hours, and for Desmethylthis compound, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .

Result of Action

The action of this compound results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, this compound has been found to reduce cell proliferation, having little effect on apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of this compound N-oxide

Análisis Bioquímico

Biochemical Properties

Nefopam interacts with several enzymes and proteins in the body. Although structurally related to the antihistamine, diphenhydramine, and the antiparkinson drug, orphenadrine, this compound has no antihistaminic activity . In contrast to orphenadrine, it may enhance motor neurone excitability .

Cellular Effects

This compound has shown potential for reducing neuropathic pain . It has been found to downregulate autophagy and c-Jun N-terminal kinase activity in the regulation of neuropathic pain development following spinal nerve ligation . This compound also acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission .

Molecular Mechanism

It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine . It does not bind to opiate receptors . Studies in animal models suggest that this compound may have a low dependence liability and abuse potential .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 3 to 8 hours . Its active metabolite, desmethylthis compound, has a half-life of 10 to 15 hours . Following a 60mg oral dose in healthy subjects, peak blood concentrations occurred at about 2 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on rodents, this compound combined with acetaminophen produced greater antinociceptive effect than that obtained by administration of the corresponding this compound concentration alone .

Metabolic Pathways

This compound undergoes extensive hepatic biotransformation to desmethylthis compound and this compound N-oxide . The metabolism of this compound is hepatic, by N-demethylation and via other routes .

Transport and Distribution

This compound is eliminated mostly in urine, and to a lesser extent in feces . It is transported and distributed within cells and tissues, but the exact transporters or binding proteins it interacts with are not well known.

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its central analgesic effects, it is likely that it acts in the brain and spinal cord

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nefopam can be synthesized through a series of chemical reactions starting from o-benzoylbenzoic acid. The synthetic route involves acyl chloride reaction, amination reaction, chlorination reaction, reductive hydrolysis reaction, ring-closure reaction, and neutralization reaction. The final product, this compound hydrochloride, is obtained through refining .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by maintaining effective and stable plasma drug concentration for a long time. The pharmaceutical composition includes this compound hydrochloride, sustained release agents, adhesives, lubricants, and flavoring agents. This composition allows for the slow and durable release of the drug, reducing the frequency and amount of drug use .

Análisis De Reacciones Químicas

Types of Reactions

Nefopam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-[(2-benzyl-benzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino]ethanol, and diphenylmethanone .

Actividad Biológica

Nefopam is a non-opioid analgesic agent that has gained attention for its unique pharmacological properties. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), influencing pain perception and transmission in the central nervous system. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound's analgesic effects are attributed to several mechanisms:

  • Monoamine Reuptake Inhibition : this compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system, which enhances their availability and contributes to pain modulation .
  • Glutamate Modulation : It also reduces glutamate signaling by modulating sodium and calcium channels, further influencing nociceptive pathways .
  • Antispasmodic Properties : this compound exhibits smooth muscle relaxation effects, which can be beneficial in conditions involving muscle spasms .

Pharmacokinetics

This compound is characterized by:

  • Bioavailability : The absolute bioavailability is low, with therapeutic plasma concentrations typically ranging from 49 to 183 nM .
  • Protein Binding : Approximately 70-75% of this compound is protein-bound in plasma .
  • Metabolism : It undergoes hepatic metabolism primarily through N-demethylation, producing active metabolites such as desmethylthis compound .
  • Half-life : The elimination half-life of this compound is between 3 to 8 hours, while desmethylthis compound has a longer half-life of 10 to 15 hours .

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of this compound in various pain management scenarios. Below is a summary of key findings:

Case Studies and Clinical Trials

  • Postoperative Pain Management :
    • A randomized controlled trial involving 80 patients demonstrated that this compound (60 mg t.i.d.) was significantly more effective than placebo in managing postoperative pain, showing superior analgesic effectiveness throughout a three-day period .
    • In a meta-analysis, this compound was found to significantly reduce the incidence of postoperative catheter-related bladder discomfort (CRBD), suggesting its potential role in urological pain management .
  • Comparison with Other Analgesics :
    • This compound has been compared to ketamine and pethidine in postoperative settings. Results indicated that this compound produced a morphine-sparing effect comparable to ketamine, reducing the need for opioids by 30-50% .
    • A study assessed the combination of this compound with acetaminophen, revealing enhanced analgesic effects compared to either agent alone .

Efficacy Data Table

Study TypeThis compound DosageControlKey Findings
RCT60 mg t.i.d.PlaceboSuperior analgesic effect over three days
RCT20 mg IMPethidineComparable efficacy to pethidine
Meta-analysisVariable-Reduced CRBD incidence

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common side effects include dizziness, headache, nausea, vomiting, and sweating .
  • Serious adverse events are rare but may include cardiovascular effects due to its sympathomimetic activity.

Propiedades

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-70-0, 23327-57-3
Record name Nefopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nefopam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nefopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nefopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam
Reactant of Route 2
Nefopam
Reactant of Route 3
Reactant of Route 3
Nefopam
Reactant of Route 4
Nefopam
Reactant of Route 5
Reactant of Route 5
Nefopam
Reactant of Route 6
Nefopam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.